molecular formula C21H17D8ClN2O3 B602438 Cetirizine (D8 dihydrochloride) CAS No. 774596-22-4

Cetirizine (D8 dihydrochloride)

Cat. No. B602438
M. Wt: 396.89
InChI Key:
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Description

Cetirizine is a second-generation antihistamine . It reduces the natural chemical histamine in the body . Histamine can produce symptoms of sneezing, itching, watery eyes, and runny nose . Cetirizine is used to treat cold or allergy symptoms such as sneezing, itching, watery eyes, or runny nose . It is also used to treat an allergic reaction, itching and swelling caused by chronic urticaria (hives) and minimizes or eliminates the symptoms of perennial allergic rhinitis, seasonal allergic rhinitis, chronic idiopathic urticaria, allergic asthma, physical urticaria, and atopic dermatitis .


Molecular Structure Analysis

The molecular formula of Cetirizine (D8 dihydrochloride) is C21H19D8Cl3N2O3 . The molecular weight is 469.86 .


Chemical Reactions Analysis

Cetirizine, when formulated in a PEG-containing matrix, was found to degrade under certain conditions . The degradation of cetirizine in polyethylene glycol arose from the reaction between the drug and the reactive peroxide intermediates such as peroxyl radicals formed through oxidation of PEG .


Physical And Chemical Properties Analysis

Cetirizine (D8 dihydrochloride) has a molecular weight of 469.86 . It is a neat product . The molecular formula is C21H19D8Cl3N2O3 .

Scientific Research Applications

  • Enzymatic Degradation and Ultrasound Irradiation : Cetirizine dihydrochloride, commonly found in wastewater, can be degraded using laccase enzyme catalysis enhanced by ultrasound irradiation. This process is more efficient and faster than traditional methods (Sutar & Rathod, 2015).

  • HPLC Determination in Pharmaceuticals : High-performance liquid chromatography (HPLC) is used to determine Cetirizine Dihydrochloride concentrations in oral solutions and tablet forms, confirming its application in pharmaceutical analysis (Singh et al., 2012).

  • Effects on Human Lymphocytes : Cetirizine dihydrochloride has been studied for its clastogenic and aneugenic potential in human lymphocytes, indicating its significance in genetic and cellular research (Vlastos & Stephanou, 1998).

  • Synthesis and Clinical Applications : The synthesis of Cetirizine dihydrochloride and its applications as an anti-allergy drug are covered, highlighting its importance in medicinal chemistry and clinical usage (Yu Zong-yuan, 2009).

  • Spectrophotometric and Chromatographic Analysis : Various methods like spectrophotometry and chromatography are used for the quantitative analysis of Cetirizine dihydrochloride in pharmaceutical tablets, emphasizing its role in drug quality control (El Walily et al., 1998).

  • Topical Formulations for Skin Conditions : Cetirizine dihydrochloride has been formulated into semisolid forms like nanoemulsions and hydrogels for treating skin allergies, demonstrating its versatility in pharmaceutical formulations (Ciurlizza et al., 2014).

  • Chronic Urticaria Treatment : Its efficacy as an antihistamine in treating chronic urticaria is researched, indicating its clinical importance in allergy treatment (Juhlin & Arendt, 1988).

  • Electrochemical Analysis : Electrooxidation studies using a glassy carbon electrode have been conducted to analyze Cetirizine dihydrochloride, showcasing its application in electrochemical sensing methods (Güngör, 2004).

Safety And Hazards

Cetirizine can cause side effects that may impair your thinking or reactions . It is harmful if swallowed . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols .

properties

IUPAC Name

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]acetic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H/i10D2,11D2,12D2,13D2;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLIUCLTXOYQMV-FLZNRFFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1CCOCC(=O)O)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])[2H].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27Cl3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cetirizine (D8 dihydrochloride)

Synthesis routes and methods I

Procedure details

The procedure described in Example 13 is followed with the difference that, instead of the (RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide dihydrochloride, 106.4 g (0.2 moles) of (RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide fumarate is used, and, after adjusting the pH of the reaction mixture to 3.8, the precipitated fumaric acid is filtered to facilitate the extraction with dichloromethane. Thus, 71.8 g (77.8%) of the title compound are obtained, m.p.: 225-228° C. The purity of the product corresponds to the quality requirements given in Eur. Pharm., 3, 1997, 1084.

Synthesis routes and methods II

Procedure details

A further possibility is that—after the hydrolysis and adjustment of the pH value to 3.8-4.0—the solution of cetirizine base in dichloromethane is extracted with preferably 5-30% hydrochloric acid, the aqueous solution is concentrated under reduced pressure to reduce the water content to 20-25% by mass and then the procedure described above is followed to obtain cetirizine dihydrochloride.
Quantity
0 (± 1) mol
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Reaction Step One
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Synthesis routes and methods III

Procedure details

The procedure described in Example 14 is followed with the difference that, instead of the (RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide, 110.0 g (0.2 moles) of (RS)-N,N-diallyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide are used, 100 ml of dioxane are employed as cosolvent, and, during the alkaline hydrolysis, the reaction mixture is boiled for 10 hours Thus, 64.0 g (69.3%) of the title compound are obtained, m.p.: 225-228° C. The purity of the product corresponds to the quality requirements given in Eur. Pharm., 3, 1997, 1084.
Name
(RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(RS)-N,N-diallyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide
Quantity
110 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
69.3%

Synthesis routes and methods IV

Procedure details

The procedure described in Example 13 is followed with the difference that, instead of the (RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide dihydrochloride, 83.2 g (0.2 moles) of (RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide base are used. Thus, 75.0 g (81.3%) of the title compound are obtained, m.p. 225-228° C. The purity of the product corresponds to the quality requirements given in Eur. Pharm., 3, 1997, 1084.
Name
(RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide
Quantity
83.2 g
Type
reactant
Reaction Step Two
Yield
81.3%

Citations

For This Compound
2
Citations
H Ino, K Hara, G Honma, Y Doi… - Journal of Drug …, 2014 - Taylor & Francis
… was extracted by liquid–liquid extraction after protein precipitation of 100 μL of human plasma containing an isotopically labelled internal standard (Cetirizine-d8 dihydrochloride). …
Number of citations: 12 www.tandfonline.com
齊藤順平, 八鍬奈穂, 鈴木朋, 中島研, 村島温子… - 医療薬学, 2016 - jstage.jst.go.jp
… Cetirizine および levocetirizine 両方の内標準物質として重水素で置換された安定同 位体cetirizine-d8 dihydrochloride (Toronto Research Chemicals Inc,Toronto)を用い,超純水を用いて 100 …
Number of citations: 1 www.jstage.jst.go.jp

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